molecular formula C11H16N2O3 B1468675 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-3-carboxylic acid CAS No. 1342616-28-7

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-3-carboxylic acid

Cat. No. B1468675
CAS RN: 1342616-28-7
M. Wt: 224.26 g/mol
InChI Key: KBRBPURVAQPBIG-UHFFFAOYSA-N
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Description

The compound “1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-3-carboxylic acid” is a complex organic molecule. It contains an oxazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom. The oxazole ring in this compound is substituted with two methyl groups at the 3rd and 5th positions . The compound also contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom. The pyrrolidine ring is substituted with a carboxylic acid group at the 3rd position .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the oxazole and pyrrolidine rings in separate steps, followed by their connection via a methylene (-CH2-) bridge . The oxazole ring could potentially be synthesized via a Van Leusen Oxazole Synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with an aldehyde . The pyrrolidine ring could be formed via a number of methods, including the reaction of a suitable amine with a diketone .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxazole and pyrrolidine rings, as well as the carboxylic acid group. The presence of these functional groups would likely confer certain chemical properties to the compound, such as polarity and potential for hydrogen bonding .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the specific conditions and reagents used. The oxazole ring is known to undergo reactions such as nucleophilic substitution and reduction . The carboxylic acid group could undergo reactions such as esterification or decarboxylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar oxazole ring and carboxylic acid group would likely make the compound soluble in polar solvents . The compound’s melting and boiling points would depend on factors such as its molecular weight and the strength of intermolecular forces .

Scientific Research Applications

Drug Design and Pharmacology

The oxazole ring present in this compound is a common feature in many pharmacologically active molecules. Oxazoles are known for their antimicrobial, antifungal, and anti-inflammatory properties . This particular compound could be investigated for its potential as a lead compound in the development of new drugs. Its structure could be modified to enhance its interaction with biological targets, potentially leading to the discovery of new therapeutic agents.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and potential biological activity. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

Future research on this compound could involve further exploration of its synthesis and characterization, as well as investigation of its potential biological activities. Given the known activities of other oxazole derivatives, this compound could potentially be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-7-10(8(2)16-12-7)6-13-4-3-9(5-13)11(14)15/h9H,3-6H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBRBPURVAQPBIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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